molecular formula C10H10 B3023091 1-Methyleneindane CAS No. 1194-56-5

1-Methyleneindane

Cat. No.: B3023091
CAS No.: 1194-56-5
M. Wt: 130.19 g/mol
InChI Key: NCSZRNMVUILZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyleneindane can be synthesized through several methods. One common approach involves the palladium-catalyzed tandem reactions of 2-alkenylphenyl-acetylenes with copper chloride or copper bromide, resulting in the formation of 3-chloro- or 3-bromo-1-methyleneindenes . These intermediates can then be further elaborated through additional palladium-catalyzed coupling reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of transition metal catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyleneindane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indanones, while substitution reactions can produce various functionalized indenes.

Scientific Research Applications

1-Methyleneindane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-methyleneindane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and potential for functionalization compared to its analogs. This makes it a valuable compound for synthetic chemistry and various research applications.

Properties

IUPAC Name

3-methylidene-1,2-dihydroindene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSZRNMVUILZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152446
Record name 1-Methyleneindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-56-5
Record name 1-Methyleneindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyleneindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyleneindane
Reactant of Route 2
Reactant of Route 2
1-Methyleneindane
Reactant of Route 3
Reactant of Route 3
1-Methyleneindane
Reactant of Route 4
1-Methyleneindane
Reactant of Route 5
1-Methyleneindane
Reactant of Route 6
1-Methyleneindane
Customer
Q & A

Q1: What is the molecular formula and weight of 1-Methyleneindan?

A1: While the provided abstracts don't explicitly state the molecular formula and weight of 1-Methyleneindan, these can be deduced from its structure. 1-Methyleneindan (also known as 1-Methyleneindane) has the molecular formula C10H10 and a molecular weight of 130.188 g/mol.

Q2: What are some of the reactions 1-Methyleneindan can undergo?

A2: Research indicates that 1-Methyleneindan can participate in various reactions, including:

  • Cycloaddition: [] 1-Methyleneindan reacts with difluorocarbene to form cyclopropane derivatives. This reaction highlights its ability to participate in cycloaddition reactions, potentially with other reactive species.
  • Diels-Alder Reactions: [] Under high pressure, 1-Methyleneindan acts as a diene in Diels-Alder reactions with tropone. This reaction offers insight into its reactivity and potential for synthesizing complex bicyclic compounds.
  • Radical Reactions: [, ] Perfluorinated 1-Methyleneindan reacts with nitric acid via a radical mechanism. This suggests that appropriately substituted 1-Methyleneindan derivatives could participate in other radical-based transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.